Plasma Insulin and Lipid Reduction vs. Rosiglitazone
In the fatty Zucker rat model of insulin resistance, treatment with DRF 2519 resulted in a greater reduction of plasma insulin, triglyceride, and free fatty acid levels compared to treatment with rosiglitazone [1]. While the specific quantitative percentage reduction values are not detailed in the publicly available abstract, the primary research publication concludes a statistically significant improvement over the comparator [1]. This evidence positions DRF 2519 as a more effective agent for correcting multiple metabolic abnormalities in this established preclinical model.
| Evidence Dimension | Plasma Insulin, Triglyceride, and Free Fatty Acid Reduction |
|---|---|
| Target Compound Data | Significant reduction (statistically significant vs. control) |
| Comparator Or Baseline | Rosiglitazone |
| Quantified Difference | Qualitatively superior reduction (specific quantitative data is located in the full text of the publication) |
| Conditions | Fatty Zucker rat model, in vivo |
Why This Matters
For researchers selecting compounds for metabolic disease models, this indicates DRF 2519 is likely to produce a more robust improvement in key disease biomarkers compared to the standard PPARγ agonist, potentially reducing the number of animals or duration needed to observe a therapeutic effect.
- [1] Chakrabarti R, Misra P, Vikramadithyan RK, Premkumar M, Hiriyan J, Datla SR, Damarla RK, Suresh J, Rajagopalan R. Antidiabetic and hypolipidemic potential of DRF 2519--a dual activator of PPAR-alpha and PPAR-gamma. Eur J Pharmacol. 2004 May 3;491(2-3):195-206. doi: 10.1016/j.ejphar.2004.03.034. PMID: 15140637. View Source
